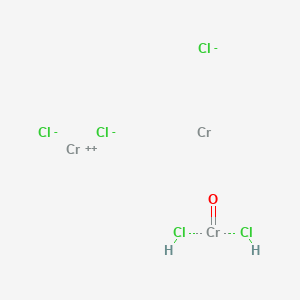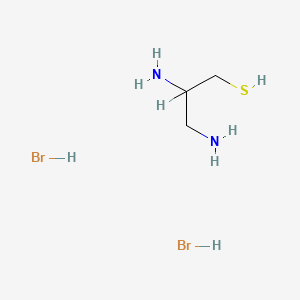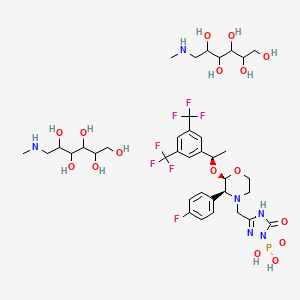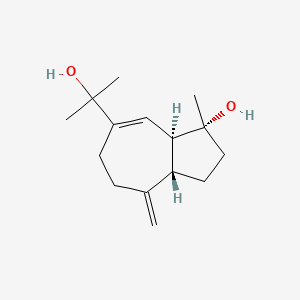
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple chiral centers and functional groups, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol typically involves several steps, including the formation of the azulen-1-ol core and the introduction of the hydroxypropan-2-yl and methylidene groups. Common synthetic routes may include:
Step 1: Formation of the azulen-1-ol core through cyclization reactions.
Step 2: Introduction of the hydroxypropan-2-yl group via hydroxylation reactions.
Step 3: Addition of the methylidene group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the methylidene group to a methyl group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alkane.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry
In industry, the compound may be used in the production of specialty chemicals, fragrances, or other high-value products.
作用機序
The mechanism of action of (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Specific signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol: shares similarities with other azulen-1-ol derivatives.
Other Compounds: Compounds with similar functional groups or structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.
特性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC名 |
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
InChI |
InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3/t12-,13-,15-/m1/s1 |
InChIキー |
SYQJVLQILKBDAA-UMVBOHGHSA-N |
異性体SMILES |
C[C@]1(CC[C@H]2[C@H]1C=C(CCC2=C)C(C)(C)O)O |
正規SMILES |
CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)
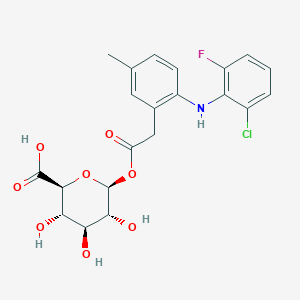
![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
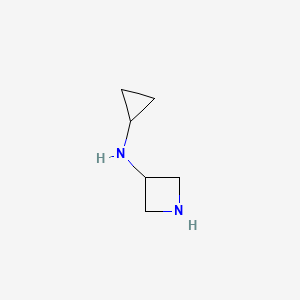
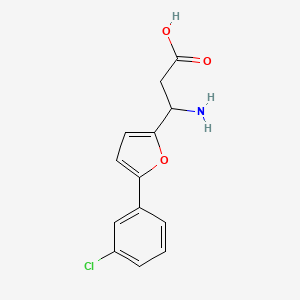
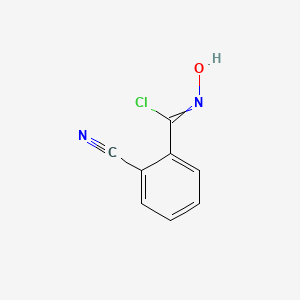
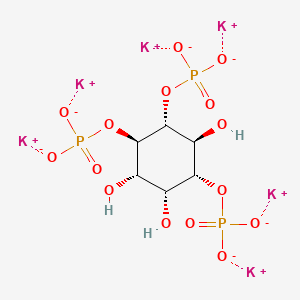
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)

